CID 156592344

Description

CID 156592344 is a chemical compound identified as oscillatoxin F, a member of the oscillatoxin family of natural products derived from marine cyanobacteria. Oscillatoxins are polyketide derivatives known for their structural complexity and bioactive properties, including cytotoxic and antiproliferative activities .

Properties

Molecular Formula |

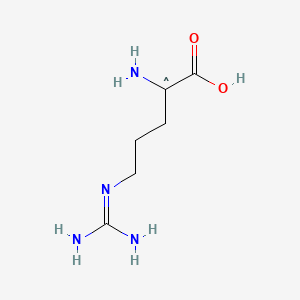

C6H13N4O2 |

|---|---|

Molecular Weight |

173.19 g/mol |

InChI |

InChI=1S/C6H13N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h1-3,7H2,(H,11,12)(H4,8,9,10) |

InChI Key |

XBMRLEJHEDHDDD-UHFFFAOYSA-N |

Canonical SMILES |

C(C[C](C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156592344 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, the unimolecular decomposition reactions of similar compounds, such as picric acid and its methylated derivatives, have been studied using density functional theory (DFT) to understand their sensitivity and reaction pathways . These reactions often involve the use of strong acidic or basic catalysts and specific temperature conditions to achieve the desired products.

Scientific Research Applications

CID 156592344 has a wide range of scientific research applications across multiple disciplines. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it may be involved in the development of new drugs or therapeutic agents. Industrial applications include its use in the production of advanced materials, such as polymers and coatings. The compound’s unique properties make it a valuable tool for researchers exploring new frontiers in science and technology .

Mechanism of Action

The mechanism of action of CID 156592344 involves its interaction with specific molecular targets and pathways. For example, similar compounds like tranexamic acid exert their effects by competitively inhibiting the activation of plasminogen, thereby preventing fibrinolysis . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups, which determine its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Structural Similarities and Differences

CID 156592344 (oscillatoxin F) shares a core polyketide backbone with other oscillatoxin derivatives but differs in functional group substitutions. Key structural analogs include:

| CID | Compound Name | Key Structural Features |

|---|---|---|

| 101283546 | Oscillatoxin D | Core structure with a hydroxylated side chain |

| 185389 | 30-Methyl-oscillatoxin D | Methyl group at position 30 of the polyketide chain |

| 156582093 | Oscillatoxin E | Additional epoxide ring compared to oscillatoxin D |

| 156582092 | Oscillatoxin F (this compound) | Further oxidation at the terminal side chain |

Key Observations :

Physicochemical Properties

While explicit data for this compound are unavailable, analogous compounds provide insights:

| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |

|---|---|---|

| Molecular Weight | ~800–1,000 Da (estimated) | ~814 Da (estimated) |

| LogP | 3.5–4.0 (predicted) | 4.2–4.5 (predicted) |

| Solubility | Low (aqueous) | Very low (aqueous) |

These trends suggest that this compound likely has low aqueous solubility and moderate lipophilicity , typical of polyketide toxins .

Cytotoxic Activity

Oscillatoxin derivatives exhibit cytotoxicity against cancer cell lines. For example:

- Oscillatoxin D inhibits HeLa cell proliferation with an IC₅₀ of 0.5 µM .

- 30-Methyl-oscillatoxin D shows reduced activity (IC₅₀ > 5 µM), suggesting methylation may diminish potency .

This compound (oscillatoxin F) is hypothesized to retain cytotoxic effects due to its oxidized side chain, but experimental validation is required.

Mechanism of Action

Oscillatoxins target protein phosphatases (e.g., PP1/PP2A), disrupting cellular signaling pathways. Structural variations influence binding affinity:

Q & A

How to formulate a focused research question for studying CID 156592344?

- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does the molecular structure of this compound (Intervention) influence its binding affinity to [specific target] (Outcome) compared to analogous compounds (Comparison) in vitro (Population/Time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its viability . Refine the question iteratively with feedback from supervisors and peers .

Q. What strategies ensure a comprehensive literature review for this compound?

- Methodology :

- Step 1 : Use databases like PubMed, Scopus, and Google Scholar with Boolean operators (e.g., "this compound" AND "kinase inhibition" NOT "clinical trial") .

- Step 2 : Prioritize primary sources (peer-reviewed articles) over secondary summaries. Track citations backward (references) and forward (citing articles) to identify seminal works .

- Step 3 : Organize findings thematically (e.g., structural properties, mechanistic studies, computational models) using reference managers like Zotero .

Q. How to design a reproducible experimental protocol for this compound?

- Methodology :

- Documentation : Clearly outline reagents (e.g., purity of this compound, solvent systems), equipment (e.g., spectrophotometer model), and procedural steps (e.g., temperature, incubation times) .

- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) and technical replicates to validate assay precision .

- Pre-registration : Share protocols on platforms like protocols.io to enhance transparency .

Advanced Research Questions

Q. How to resolve contradictory data on this compound's mechanism of action?

- Methodology :

- Meta-analysis : Pool datasets from multiple studies (e.g., IC50 values across assays) using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables (e.g., pH differences) .

- Experimental validation : Replicate conflicting experiments under standardized conditions. Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-verify results .

- Collaboration : Engage with authors of conflicting studies to compare raw data and methodologies .

Q. How to optimize computational models for predicting this compound's interactions?

- Methodology :

- Parameter tuning : Adjust force fields (e.g., CHARMM vs. AMBER) and solvation models (e.g., implicit vs. explicit solvent) in molecular dynamics simulations. Validate against experimental crystallography data .

- Machine learning : Train models on curated datasets (e.g., BindingDB) using features like molecular descriptors (LogP, polar surface area) and target-specific descriptors (binding pocket volume) .

- Benchmarking : Compare predictive accuracy with state-of-the-art tools (e.g., AutoDock Vina, Schrödinger Glide) .

Q. How to address interdisciplinary challenges in studying this compound (e.g., chemistry-biology interface)?

- Methodology :

- Team composition : Assemble collaborators with expertise in synthetic chemistry, bioassays, and data science. Define roles (e.g., synthetic validation, statistical analysis) using project management tools like Trello .

- Unified frameworks : Develop shared ontologies (e.g., SBML for systems biology) to standardize data formats across disciplines .

- Cross-training : Organize workshops to bridge knowledge gaps (e.g., chemists learning basic pharmacokinetics principles) .

Data Analysis & Validation

Q. How to ensure statistical rigor in analyzing this compound's dose-response data?

- Methodology :

- Model selection : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Compare models via Akaike Information Criterion (AIC) .

- Error propagation : Calculate confidence intervals for EC50/IC50 values using bootstrapping or Monte Carlo simulations .

- Open tools : Leverage platforms like GraphPad Prism or KNIME for reproducible workflows .

Q. How to validate this compound's selectivity across related targets?

- Methodology :

- Panel screening : Test against a panel of phylogenetically related targets (e.g., kinase family members) under identical conditions .

- Structural analysis : Perform molecular docking to identify off-target binding poses using cryo-EM or X-ray structures .

- Thermodynamic profiling : Measure binding kinetics (kon/koff) via biolayer interferometry to assess selectivity .

Tables for Methodological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.